Ferrous oxalate

Description

Properties

IUPAC Name |

iron(2+);oxalate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Fe/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZIYWAUNZMLRT-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

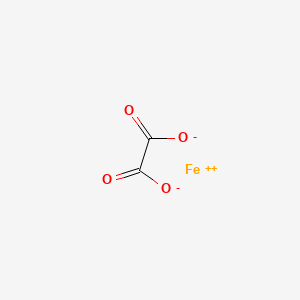

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeC2O4, C2FeO4 |

Source

|

| Record name | Iron(II) oxalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(II)_oxalate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.86 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferrous oxalate is an odorless yellow solid. Insoluble in water and denser in water. Sinks in water. (USCG, 1999), Dihydrate: Pale yellow odorless solid, slightly soluble in water; [Merck Index] Pale yellow odorless crystalline powder; [MSDSonline] |

Source

|

| Record name | FERROUS OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8688 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferrous oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5310 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

2.3 at 68 °F (USCG, 1999) - Denser than water; will sink, Pale yellow crystaline powder. Odorless; decomp AT 150-160 °C on heating in air. Density: 2.28. Slightly soluble in water; soluble in dilute mineral acids. /Dihydrate/ |

Source

|

| Record name | FERROUS OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8688 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERROUS OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

516-03-0 |

Source

|

| Record name | FERROUS OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8688 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferrous oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZP4YV3ICV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: DECOMP 190 °C /DIHYDRATE/ |

Source

|

| Record name | FERROUS OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ferrous oxalate chemical formula and structure

An In-depth Technical Guide to Ferrous Oxalate: Structure, Properties, and Applications

Introduction to this compound

This compound, or iron(II) oxalate, is an inorganic compound with the chemical formula FeC₂O₄.[1][2] It is most commonly encountered in its dihydrate form, FeC₂O₄·2H₂O, a pale-yellow or greenish-yellow crystalline powder.[3][4][5][6] This compound is not merely a simple salt but a coordination polymer, a structural characteristic that dictates many of its properties, including its low solubility in water.[4] As a derivative of oxalic acid, it is a key precursor in the synthesis of various advanced materials, including iron oxides for magnetic applications and iron phosphates for battery technologies, making it a compound of significant interest to researchers in materials science, chemistry, and drug development.[4][7][8]

Molecular and Crystal Structure: A Coordination Polymer

The fundamental structure of this compound is defined by the coordination environment of the iron(II) ion and the bridging nature of the oxalate ligand. The dihydrate, FeC₂O₄·2H₂O, is a classic example of a coordination polymer, consisting of infinite linear chains.[1][4][9][10]

Coordination Environment In the dihydrate crystal structure, each iron(II) ion is in an octahedral coordination environment.[4][9] It is bonded to four oxygen atoms from two bidentate oxalate anions (C₂O₄²⁻) in the equatorial plane. The axial positions are occupied by the oxygen atoms of two water molecules (aquo ligands).[4][9] This arrangement results in chains of oxalate-bridged ferrous centers, which are further interconnected through hydrogen bonding.[9][11]

Polymorphism this compound dihydrate is known to exist in two primary polymorphic forms, the structures of which are dependent on the synthesis conditions, particularly temperature.[9][12]

-

α-FeC₂O₄·2H₂O : This monoclinic phase is typically obtained when synthesis is carried out at elevated temperatures, such as 80°C or higher.[9][12]

-

β-FeC₂O₄·2H₂O : This orthorhombic phase is formed at room temperature.[9][12]

The selection of a specific polymorph is critical as it can influence the material's thermal stability and subsequent decomposition pathways. For instance, the β-phase has been shown to possess higher thermal stability compared to the α-phase.[12]

Crystallographic Data Summary

The crystallographic parameters for the two primary polymorphs of this compound dihydrate are summarized below for comparative analysis.

| Parameter | α-Iron(II) Oxalate Dihydrate | β-Iron(II) Oxalate Dihydrate |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | Cccm |

| a (Å) | 12.06 | 12.49 |

| b (Å) | 5.56 | 5.59 |

| c (Å) | 9.95 | 9.87 |

| β (˚) | 128.5 | 90 |

| Data sourced from BenchChem.[9] |

Visualization of the Coordination Polymer Chain

The following diagram illustrates the repeating structural unit of the this compound dihydrate chain, highlighting the bridging oxalate ligand between two octahedrally coordinated iron(II) centers.

Caption: Simplified 2D representation of the FeC₂O₄·2H₂O coordination polymer chain.

Physicochemical Properties

The utility of this compound in various applications is a direct consequence of its distinct physical and chemical properties. It is an odorless, pale-yellow solid that is sparingly soluble in water but soluble in acids.[1][2][13] It is also known to be hygroscopic and sensitive to air, which can lead to oxidation of the iron(II) center.[4][5][6]

| Property | Value | Source(s) |

| Chemical Formula | FeC₂O₄ (anhydrous) FeC₂O₄·2H₂O (dihydrate) | [4][13] |

| Molar Mass | 143.86 g/mol (anhydrous) 179.89 g/mol (dihydrate) | [3][7][13] |

| Appearance | Pale-yellow or light green crystalline powder | [1][3][5] |

| Density | ~2.28 g/cm³ | [3][5] |

| Solubility in Water | Sparingly soluble, pKsp: 6.5 | [2][3][5] |

| Thermal Decomposition | Dehydrates at ~120-190°C; anhydrous form decomposes >190°C | [4][7][13] |

| Magnetic Properties | Paramagnetic (μeff ≈ 5.2 B.M. at room temp.) | [5][14] |

Thermal Decomposition Pathway

The thermal decomposition of this compound dihydrate is a multi-step process that is highly dependent on the surrounding atmosphere.

-

Dehydration: When heated, the dihydrate first loses its two water molecules to form anhydrous this compound. This endothermic process typically occurs between 150°C and 200°C.[4][15]

-

Decomposition: The anhydrous FeC₂O₄ then decomposes at higher temperatures.

-

In an inert atmosphere (or in the presence of its own gaseous products) , decomposition can yield a mixture of iron oxides (Fe₃O₄, FeO), iron carbide (Fe₃C), and elemental iron (α-Fe), along with gaseous CO and CO₂.[1][16][17] The formation of finely divided, pyrophoric iron is a notable outcome under these conditions.[1][18]

-

In an oxidizing atmosphere (air) , the final product is typically an iron(III) oxide, such as hematite (α-Fe₂O₃) or maghemite (γ-Fe₂O₃).[12][15]

-

This controlled decomposition is a cornerstone of its use as a precursor for synthesizing specific iron oxide nanoparticles with tailored morphologies.[19][20]

Synthesis and Characterization

The synthesis of high-purity this compound with controlled crystallinity is essential for its application in research and industry. Precipitation from aqueous solution is the most common and straightforward method.

Experimental Protocol: Synthesis by Precipitation

This protocol describes a standard laboratory procedure for synthesizing this compound dihydrate via the reaction of ferrous ammonium sulfate with oxalic acid.

Objective: To synthesize this compound dihydrate (FeC₂O₄·2H₂O) as a crystalline precipitate.

Materials:

-

Ferrous ammonium sulfate hexahydrate (Mohr's salt, (NH₄)₂Fe(SO₄)₂·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Dilute Sulfuric Acid (e.g., 2 M)

-

Deionized water

-

Anhydrous ethanol

Procedure:

-

Prepare Reactant Solutions:

-

In a beaker, dissolve a calculated amount of ferrous ammonium sulfate in a minimum volume of deionized water. The use of ferrous ammonium sulfate is advantageous due to its higher stability against oxidation compared to ferrous sulfate.

-

Acidify the solution with a small amount of dilute sulfuric acid. This step is crucial to prevent the premature oxidation of Fe(II) to Fe(III) and the hydrolysis of the iron salt.

-

In a separate beaker, prepare an aqueous solution of oxalic acid.

-

-

Precipitation:

-

Aging the Precipitate:

-

Isolation and Washing:

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid several times with deionized water to remove soluble impurities, such as sodium sulfate and unreacted starting materials.

-

Perform a final wash with anhydrous ethanol. This helps to remove water from the product and facilitates faster drying.[8]

-

-

Drying:

-

Dry the final product in a vacuum oven at a mild temperature (e.g., 60°C) for several hours to obtain the fine, pale-yellow powder of FeC₂O₄·2H₂O.[8]

-

Key Characterization Techniques

Validating the identity, purity, and structure of the synthesized this compound is paramount.

-

Mössbauer Spectroscopy: This is an exceptionally powerful technique for analyzing iron-containing compounds. It provides direct information about the oxidation state and local coordination environment of the iron nuclei. For this compound, the Mössbauer spectrum exhibits a characteristic doublet with an Isomer Shift (δ) of approximately 1.21 mm/s and a Quadrupole Splitting (ΔEQ) of about 1.76 mm/s (relative to α-Fe at room temperature), which are definitive fingerprints for high-spin Fe(II) in an octahedral environment.[22][23] This allows for unambiguous confirmation of the Fe(II) oxidation state and can be used to detect any Fe(III) impurities.[22]

-

X-Ray Diffraction (XRD): XRD is essential for confirming the crystalline structure of the synthesized material. The resulting diffraction pattern allows for the identification of the specific polymorph (α or β) by comparing the peak positions with known crystallographic data.[10][19][20]

Key Applications in Science and Industry

The unique properties of this compound make it a versatile material with several important applications.

-

Precursor for Advanced Materials: The most significant application of this compound in modern research is its role as a precursor for the synthesis of iron-based nanomaterials.[7] Its controlled thermal decomposition allows for the production of various iron oxides (Fe₂O₃, Fe₃O₄) with specific morphologies (e.g., nanorods), which are valuable in magnetic storage and catalysis.[12][19] It is also a key starting material for synthesizing lithium iron phosphate (LiFePO₄), a critical cathode material in rechargeable lithium-ion batteries.[4][8]

-

Photography and Pigmentation: Historically, this compound was used as a developing agent for silver bromide-gelatin photographic plates.[5][7][24] It also serves as a pigment, imparting a distinctive greenish-brown tint to optical glass used in sunglasses and windshields, and as a colorant in plastics, paints, and lacquers.[5][7][25]

-

Photocatalysis: Recent research has highlighted the potential of this compound as a photocatalyst. It can be used in advanced oxidation processes for the degradation of organic pollutants in wastewater, such as rhodamine B.[26][27]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care in a laboratory or industrial setting.

-

Hazards: It is harmful if swallowed and in contact with skin.[28][29] Ingestion can lead to iron poisoning.[29] It is also classified as an irritant to the eyes and skin.[29][30]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[28] Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[31]

-

Storage: this compound is hygroscopic and air-sensitive.[4][5] It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place, away from strong oxidizing agents.[5][8][28]

References

- Iron(II)

- Crystalline-selected synthesis of this compound dihydrate from spent pickle liquor. Metallurgical Research & Technology.

- Iron(II)

- Ferrous oxal

- Ferrous Oxal

- This compound dihydr

- Ferrous Oxal

- CAS 516-03-0: Ferrous oxal

- An In-depth Technical Guide to the Crystal Structure of Iron(II)

- SAFETY D

- Iron(II)

- Ferrous Oxal

- Application Notes and Protocols for Mössbauer Spectroscopy in Iron Oxal

- Tuning the properties of iron oxalate precursor for elong

- Kinetic Modeling for Thermal Dehydration of this compound Dihydrate Polymorphs.

- Iron oxalate decomposition process by means of Mössbauer spectroscopy and nuclear forward sc

- Safety Data Sheet: Iron(II)

- Iron(II)

- This compound dihydr

- Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases.

- This compound (iron (II)

- Ferrous oxal

- The Crucial Role of Ferrous Oxal

- Iron(II)oxalate Dihydrate—Humboldtine: Synthesis, Spectroscopic and Structural Properties of a Versatile Precursor for High Pressure Research. MDPI.

- Iron oxalate decomposition process by means of Mössbauer spectroscopy and nuclear forward sc

- Honors Chem I Version - Synthesis of this compound Dihydr

- 298 K 57 Fe-Mössbauer spectrum of Fe 2 (C 2 O 4 ) 3 . 4H 2 O.

- (PDF) Thermal behaviour of iron (II) oxalate dihydrate in the atmosphere of its conversion gases.

- Mössbauer spectroscopy of anhydrous iron(II) oxalates.

- (a) Crystal structure of this compound dehydrate and (b) XRD patterns.

- α-Ferrous oxalate dihydrate: a simple coordination polymer featuring photocatalytic and photo-initiated Fenton oxid

- Preparation of this compound and Pyrophoric Iron reaction. YouTube.

- Preparation of Iron Oxalate from Iron Ore and Its Application in Photocatalytic Rhodamine B Degrad

Sources

- 1. This compound | 516-03-0 [amp.chemicalbook.com]

- 2. This compound Formula - GeeksforGeeks [geeksforgeeks.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Iron(II) oxalate - Wikipedia [en.wikipedia.org]

- 5. This compound dihydrate Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. CAS 516-03-0: this compound | CymitQuimica [cymitquimica.com]

- 7. grokipedia.com [grokipedia.com]

- 8. chembk.com [chembk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Crystalline-selected synthesis of this compound dihydrate from spent pickle liquor | Metallurgical Research & Technology [metallurgical-research.org]

- 13. This compound | C2FeO4 | CID 10589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound dihydrate | 6047-25-2 [chemicalbook.com]

- 15. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 16. Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. confer.cz [confer.cz]

- 20. pubs.acs.org [pubs.acs.org]

- 21. scribd.com [scribd.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. cameo.mfa.org [cameo.mfa.org]

- 25. nbinno.com [nbinno.com]

- 26. [PDF] α-Ferrous oxalate dihydrate: a simple coordination polymer featuring photocatalytic and photo-initiated Fenton oxidations | Semantic Scholar [semanticscholar.org]

- 27. mdpi.com [mdpi.com]

- 28. fishersci.com [fishersci.com]

- 29. datasheets.scbt.com [datasheets.scbt.com]

- 30. This compound (iron (II) oxalate) MSDS [exporterlabchemicals.com]

- 31. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to the Solubility of Ferrous Oxalate in Water and Acids

This guide provides a comprehensive technical examination of the solubility characteristics of ferrous oxalate (FeC₂O₄), focusing on its behavior in aqueous and acidic environments. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explore the underlying chemical principles and experimental methodologies that are critical for practical application. We will delve into the dissolution equilibria, the mechanistic effects of acids, and provide a robust, self-validating protocol for solubility determination.

Introduction: The Significance of this compound

This compound, or iron(II) oxalate, is an inorganic compound most commonly encountered as its dihydrate, FeC₂O₄·2H₂O, a pale-yellow crystalline powder.[1][2] Its significance spans multiple fields; it serves as a precursor in the synthesis of other iron compounds and materials, a colorant in glass and pigments, and a photographic developer.[3][4] In pharmaceutical and geochemical contexts, understanding its solubility is paramount, as this property governs its bioavailability, reactivity, and fate in various systems.[5] The behavior of this compound is a classic example of how factors like pH, temperature, and solvent composition can dramatically influence the dissolution of a sparingly soluble salt.[5][6]

Aqueous Solubility: A Quantitative Perspective

This compound is consistently described as being poorly or sparingly soluble in water.[5][7][8][9] This limited solubility is governed by a dynamic equilibrium between the solid-state compound and its constituent ions in solution. The common dihydrate form establishes the following equilibrium:

FeC₂O₄·2H₂O(s) ⇌ Fe²⁺(aq) + C₂O₄²⁻(aq) + 2H₂O(l) [5]

The extent of this dissolution is quantified by the solubility product constant (Ksp), which represents the product of the ion concentrations at equilibrium.

Solubility and Ksp Data

Reported values for the aqueous solubility and Ksp of this compound exhibit some variation, which can be attributed to differences in experimental conditions such as temperature and methodology. A summary of key quantitative data is presented below.

| Parameter | Value | Compound Form | Temperature (°C) | Source |

| Solubility | 0.097 g / 100 g H₂O | Dihydrate | Not Specified | [10] |

| Solubility | 0.097 g / 100 mL H₂O | Dihydrate | 25 | [11] |

| pKsp | 6.5 | Dihydrate | Not Specified | [3][12] |

| Ksp (calculated from pKsp) | 3.16 x 10⁻⁷ | Dihydrate | Not Specified | |

| Ksp (calculated from [Fe²⁺]) | 5.30 x 10⁻⁹ | Not Specified | Not Specified | [13] |

Note: The discrepancy between the reported Ksp values highlights the sensitivity of solubility measurements and the importance of standardized protocols.

Influence of Temperature

The dissolution of this compound is an endothermic process. Consequently, in accordance with Le Châtelier's principle, its solubility in water increases as the temperature rises.[6] This characteristic is crucial for applications involving crystallization or precipitation, where temperature control can be used to manipulate yield and crystal morphology.

Solubility in Acidic Media: A Mechanistic Analysis

The solubility of this compound increases dramatically in the presence of strong acids.[1][4][7] This phenomenon is a direct consequence of the basic nature of the oxalate anion (C₂O₄²⁻), which is the conjugate base of the weak acid, oxalic acid (H₂C₂O₄).

The Role of Hydrogen Ions (H⁺)

In an acidic solution, hydrogen ions react with the oxalate ions produced from the dissolution of FeC₂O₄. This reaction forms the hydrogen oxalate ion (HC₂O₄⁻) and subsequently, undissociated oxalic acid (H₂C₂O₄), as shown in the following equilibria:

-

C₂O₄²⁻(aq) + H⁺(aq) ⇌ HC₂O₄⁻(aq)

-

HC₂O₄⁻(aq) + H⁺(aq) ⇌ H₂C₂O₄(aq)

By consuming the oxalate ions, the acid shifts the primary dissolution equilibrium (FeC₂O₄(s) ⇌ Fe²⁺(aq) + C₂O₄²⁻(aq)) to the right, causing more solid this compound to dissolve. The overall reaction in a strong acid is:

FeC₂O₄(s) + 2H⁺(aq) → Fe²⁺(aq) + H₂C₂O₄(aq)

A study utilizing hydrochloric acid (HCl) demonstrated that the dissolution of this compound increases substantially as the HCl concentration rises from 1 to 4 mol/L.[14] At concentrations above 4 mol/L, complete decomposition into ferrous chloride (FeCl₂) and oxalic acid (H₂C₂O₄) was achieved.[14]

Caption: Experimental workflow for determining this compound solubility.

Conclusion

The solubility of this compound is a nuanced topic dictated by fundamental principles of chemical equilibrium. It is sparingly soluble in water, with its dissolution increasing with temperature. In acidic media, its behavior is a clear illustration of Le Châtelier's principle; strong acids provide the hydrogen ions necessary to react with and remove oxalate ions from the solution, driving dissolution. Conversely, weak acids like acetic acid are ineffective at enhancing its solubility. For professionals in research and development, a thorough understanding of these mechanisms, coupled with robust experimental protocols for quantification, is essential for controlling the behavior of this compound in practical applications, from chemical synthesis to formulation.

References

- Solubility of Things. Iron(II)

- Chongqing Chemdad Co., Ltd.

- Brainly. If the Fe²⁺ concentration in a saturated solution of iron (II)

- ECHEMI.

- OKCHEM.

- ACS Publications. Oxalic Acid Recovery from High Iron Oxalate Waste Solution by a Combination of Ultrasound-Assisted Conversion and Cooling Crystallization. ACS Sustainable Chemistry & Engineering.

- ChemicalBook.

- FUNCMATER. Iron(II)

- BenchChem.

- ChemicalBook.

- National Center for Biotechnology Information.

- National Council of Educational Research and Training (NCERT). TITRIMETRICANALYSIS (REDOX REACTIONS).

- MDPI.

- MDPI. Iron(II)oxalate Dihydrate—Humboldtine: Synthesis, Spectroscopic and Structural Properties of a Versatile Precursor for High Pressure Research.

- Wikipedia. Iron(II)

Sources

- 1. This compound | 516-03-0 [amp.chemicalbook.com]

- 2. This compound | C2FeO4 | CID 10589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound dihydrate Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. echemi.com [echemi.com]

- 8. wholesale Iron(II) oxalate dihydrate Crystalline - FUNCMATER [funcmater.com]

- 9. mdpi.com [mdpi.com]

- 10. Iron(II) oxalate - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. This compound dihydrate | 6047-25-2 [chemicalbook.com]

- 13. brainly.com [brainly.com]

- 14. pubs.acs.org [pubs.acs.org]

Crystal structure of α-ferrous oxalate dihydrate

An In-depth Technical Guide to the Crystal Structure of α-Ferrous Oxalate Dihydrate

Introduction

Ferrous oxalate dihydrate (FeC₂O₄·2H₂O) is an inorganic coordination polymer that serves as a significant precursor in materials science and a subject of fundamental crystallographic interest.[1][2] It is the ferrous salt of oxalic acid and is found in nature as the mineral humboldtine.[2][3] This compound is a key building block for the synthesis of various advanced materials, including iron oxides for catalytic and magnetic applications, and as an anode material for Li-ion batteries.[2] this compound dihydrate exists in two primary polymorphic forms: the thermodynamically stable monoclinic α-phase and a disordered orthorhombic β-phase.[2][4] The selective synthesis of a specific polymorph is highly dependent on the reaction conditions, particularly temperature.[4][5] This guide provides a detailed examination of the crystal structure of the α-phase, outlining its synthesis, structural characterization, and key crystallographic features.

Molecular and Crystal Structure of the α-Phase

The crystal structure of α-ferrous oxalate dihydrate is characterized by a one-dimensional polymeric chain.[2][3] This structural motif arises from the specific coordination environment of the ferrous iron (Fe²⁺) centers.

Coordination Environment: Each Fe(II) ion is octahedrally coordinated. The coordination sphere is composed of four oxygen atoms from two bidentate oxalate anions (C₂O₄²⁻) in the equatorial plane and two oxygen atoms from two water molecules in the axial positions.[4] This arrangement results in infinite, planar chains where Fe²⁺ ions are bridged by the oxalate ligands.[2][3]

Crystal Packing: These one-dimensional chains are further organized into a three-dimensional structure through a network of hydrogen bonds.[2][4] The coordinated water molecules act as hydrogen bond donors, interacting with the oxalate oxygen atoms of adjacent chains, thus providing stability to the overall crystal lattice.[2] The α-phase crystallizes in the monoclinic crystal system with the space group C2/c.[2][6]

Diagram of the Fe(II) Coordination and Polymer Chain

Caption: Coordination of Fe(II) and the 1D chain structure.

Crystallographic Data

The precise dimensions and symmetry of the α-ferrous oxalate dihydrate unit cell have been determined through single-crystal and powder X-ray diffraction studies. These parameters are essential for material identification and theoretical modeling.

| Parameter | Value for α-FeC₂O₄·2H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c[2][6] |

| a (Å) | 12.01 - 12.06[4][5][6] |

| b (Å) | 5.55 - 5.56[4][5][6] |

| c (Å) | 9.80 - 9.95[4][5][6] |

| β (°) | 127.9 - 128.5[4][5][6] |

| Unit Cell Volume (ų) | ~518[6] |

Experimental Protocols

The synthesis of high-quality, phase-pure α-ferrous oxalate dihydrate is critical for accurate structural analysis and for its use as a precursor material. The choice of synthesis method directly influences the resulting polymorph and crystal quality.

Protocol 1: Hydrothermal Synthesis of Single Crystals

Hydrothermal synthesis is a robust method for obtaining well-defined single crystals suitable for X-ray diffraction studies.[2] The elevated temperature and pressure facilitate the dissolution and recrystallization process, leading to high-quality crystals.

Methodology:

-

Precursor Preparation: Prepare a solution of an iron(II) salt, such as ferrous sulfate (FeSO₄·7H₂O), in deoxygenated water.[7] Separately, prepare a solution of an oxalate source, such as dimethyl oxalate or ammonium oxalate.[2][7] Rationale: Using an Fe(II) salt is crucial. The deoxygenated water prevents the oxidation of Fe(II) to Fe(III).

-

Hydrothermal Reaction: Combine the solutions in a Teflon-lined stainless steel autoclave.[4] Seal the vessel and heat it to 120 °C.[2][4] The reaction time can be varied (e.g., several hours to days) to control crystal size.[4] Rationale: Temperatures above ~90-95°C selectively yield the thermodynamically stable α-phase.[5][7]

-

Product Isolation: After the reaction, quench the autoclave in an ice bath to terminate crystal growth.[2]

-

Washing and Drying: Collect the resulting bright yellow crystals by filtration. Wash them thoroughly with deionized water until the filtrate is acid-free, followed by a wash with ethanol.[2][7] Dry the product in a vacuum over a desiccant.[2] Rationale: Thorough washing removes any unreacted precursors or byproducts, ensuring high purity.

Protocol 2: Structural and Phase Characterization

A multi-technique approach is required to validate the crystal structure and confirm the purity and oxidation state of the synthesized material.

A. Powder X-ray Diffraction (PXRD):

-

Sample Preparation: Gently grind a small, representative sample of the dried crystals into a fine, homogeneous powder.

-

Data Collection: Mount the powder on a sample holder and collect a diffraction pattern using a diffractometer with Cu-Kα radiation.[7]

-

Analysis: Compare the resulting diffractogram with standard diffraction patterns (e.g., PDF # 72-1305 or 023-0293) to confirm the phase purity of the α-polymorph.[5][6] Rietveld refinement can be used for quantitative phase analysis and to refine lattice parameters.[6]

B. ⁵⁷Fe Mössbauer Spectroscopy: This technique provides direct insight into the oxidation state and local coordination environment of the iron atoms, serving as an excellent validation tool.

-

Sample Preparation: Prepare a thin, homogeneous powder sample with an optimal concentration of ⁵⁷Fe.

-

Data Acquisition: Collect the spectrum at room temperature using a constant acceleration spectrometer with a ⁵⁷Co/Rh source.[8] Calibrate the isomer shift relative to a standard α-Fe foil.[8]

-

Data Analysis: Fit the spectrum to Lorentzian lines. For α-ferrous oxalate dihydrate, the spectrum should consist of a single doublet, characteristic of high-spin Fe(II) in an asymmetric environment.[9]

-

Isomer Shift (δ): Expect a value of ~1.20 mm/s, indicative of a high-spin Fe(II) state.[9]

-

Quadrupole Splitting (ΔEQ): Expect a large value of ~2.23 mm/s, arising from the significant electric field gradient caused by the distorted octahedral coordination.[9] Rationale: These hyperfine parameters act as a fingerprint for the Fe(II) oxidation state and coordination, confirming the absence of Fe(III) impurities.

-

Experimental and Characterization Workflow

Caption: Workflow from synthesis to structural validation.

Thermal Properties and Applications

α-ferrous oxalate dihydrate is thermally unstable and decomposes upon heating.[2] The dehydration process, where the two water molecules are lost, typically occurs between 120 °C and 200 °C.[1][10] The subsequent decomposition of the anhydrous this compound yields various products depending on the atmosphere, including iron oxides (magnetite, hematite), pyrophoric iron, and iron carbides, making it a versatile precursor for these materials.[1][10][11] Its well-defined one-dimensional structure has also led to investigations into its photocatalytic properties.[2][7][12]

Conclusion

The crystal structure of α-ferrous oxalate dihydrate is a well-characterized example of a one-dimensional coordination polymer. Its monoclinic C2/c structure consists of infinite chains of octahedrally coordinated Fe(II) ions bridged by oxalate ligands, with inter-chain stability provided by hydrogen bonding. The synthesis of the pure α-phase is reliably achieved through hydrothermal or precipitation methods at elevated temperatures. A comprehensive characterization approach, combining X-ray diffraction for structural determination and Mössbauer spectroscopy for validating the iron oxidation state, provides a self-consistent and trustworthy analysis of this foundational material.

References

-

Iron(II) oxalate - Wikipedia. Source: Wikipedia. [Link]

-

Iron(II)oxalate Dihydrate—Humboldtine: Synthesis, Spectroscopic and Structural Properties of a Versatile Precursor for High Pressure Research. Source: MDPI. [Link]

-

Mössbauer spectroscopy of anhydrous iron(II) oxalates: a sample β-200-1... Source: ResearchGate. [Link]

-

Iron oxalate decomposition process by means of Mössbauer spectroscopy and nuclear forward scattering. Source: PUBDB. [Link]

-

Iron oxalate decomposition process by means of Mössbauer spectroscopy and nuclear forward scattering. Source: AIP Publishing. [Link]

-

Crystal data, refinement details, and structure parameters for α-FeC 2... Source: ResearchGate. [Link]

-

Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases. Source: Journal of Materials Chemistry (RSC Publishing). [Link]

-

Synthesis of Alpha this compound Dihydrate from Ferrotitaniferous Mineral Sands via Hot Pressurized Aqueous Oxalic Acid: Kinetics and Characterization. Source: Semantic Scholar. [Link]

-

Kinetic Modeling for Thermal Dehydration of this compound Dihydrate Polymorphs: A Combined Model for Induction Period–Surface Reaction–Phase Boundary Reaction. Source: The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Spectroscopic investigations of iron(II) and iron(III) oxalates. Source: SciELO. [Link]

-

Synthesis of magnetite nanoparticles by thermal decomposition of this compound dihydrate. Source: ResearchGate. [Link]

-

α-Ferrous oxalate dihydrate: A Fe based one-dimentional metal organic framework with extraordinary photocatalytic and. Source: The Royal Society of Chemistry. [Link]

-

Synthesis of Alpha this compound Dihydrate from Ferrotitaniferous Mineral Sands via Hot Pressurized Aqueous Oxalic Acid: Kinetics and Characterization. Source: MDPI. [Link]

-

(PDF) Synthesis of Alpha this compound Dihydrate from Ferrotitaniferous Mineral Sands via Hot Pressurized Aqueous Oxalic Acid: Kinetics and Characterization. Source: ResearchGate. [Link]

-

SEM-Micrograph of single crystals of α-FeC2O4 × 2 H2O. Source: ResearchGate. [Link]

-

α-Ferrous oxalate dihydrate: an Fe-based one-dimensional metal organic framework with extraordinary photocatalytic and Fenton activities. Source: Catalysis Science & Technology (RSC Publishing). [Link]

-

XRD patterns of iron(II) oxalate dihydrates. Source: ResearchGate. [Link]

-

Iron(II)oxalate Dihydrate—Humboldtine: Synthesis, Spectroscopic and Structural Properties of a Versatile Precursor for High Pressure Research. Source: ResearchGate. [Link]

Sources

- 1. Iron(II) oxalate - Wikipedia [en.wikipedia.org]

- 2. Iron(II)oxalate Dihydrate—Humboldtine: Synthesis, Spectroscopic and Structural Properties of a Versatile Precursor for High Pressure Research [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Alpha this compound Dihydrate from Ferrotitaniferous Mineral Sands via Hot Pressurized Aqueous Oxalic Acid: Kinetics and Characterization | MDPI [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 11. Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. α-Ferrous oxalate dihydrate: an Fe-based one-dimensional metal organic framework with extraordinary photocatalytic and Fenton activities - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Molecular Weight and Molar Mass of Anhydrous Ferrous Oxalate for Research Applications

Abstract

This technical guide provides a comprehensive analysis of the molecular weight and molar mass of anhydrous ferrous oxalate (FeC₂O₄). It is intended for researchers, scientists, and professionals in drug development and materials science who require precise data for stoichiometric calculations, material characterization, and experimental design. This document elucidates the fundamental distinction between molecular weight and molar mass, details the systematic calculation of these values from constituent atomic weights, and presents an experimental protocol for verification using thermogravimetric analysis (TGA). The practical implications of these fundamental chemical properties in a research and development context are also discussed, ensuring a blend of theoretical accuracy and field-proven insight.

Introduction to Anhydrous this compound

Anhydrous this compound, also known as iron(II) oxalate, is an inorganic compound with the chemical formula FeC₂O₄.[1][2][3] It presents as an odorless, yellow powder that is poorly soluble in water but soluble in acids.[1][2][4] The compound is identified by its CAS Number 516-03-0.[1][5][6][7]

Structurally, this compound is a coordination polymer, featuring chains of oxalate-bridged ferrous (Fe²⁺) centers.[1][4][6] This polymeric nature contributes to its low solubility.[1] While the anhydrous form is the focus of this guide, it is often encountered commercially and synthesized as the dihydrate, FeC₂O₄·2H₂O, a hygroscopic yellow solid.[1][6]

The significance of this compound extends across various scientific and industrial domains. It serves as a key precursor in the synthesis of advanced materials, including lithium iron phosphate (LiFePO₄) for battery cathodes and various iron oxides with controlled morphologies.[8][9] Additionally, it finds applications as a photographic developer for silver bromide-gelatin plates and as a colorant to impart a greenish-brown tint to optical glass.[2][3] Given its role as a precise stoichiometric reactant, an accurate understanding of its molar mass is paramount for achieving desired product purity and yield.

Foundational Concepts: Molecular Weight vs. Molar Mass

In scientific discourse, the terms "molecular weight" and "molar mass" are often used interchangeably. However, for the precision required in research and development, understanding their distinct definitions is crucial.

-

Molecular Weight: This is the mass of a single molecule of a substance. It is calculated by summing the atomic weights of the atoms in its chemical formula. The unit for molecular weight is the atomic mass unit (amu) or the dalton (Da).[10][11] The standard for this scale is the carbon-12 isotope, which is defined as having a mass of exactly 12 amu.[12][13]

-

Molar Mass (M): This is a bulk property representing the mass of one mole (approximately 6.022 x 10²³ particles, Avogadro's number) of a substance.[10] It is expressed in grams per mole ( g/mol ).[10][11] Numerically, the molar mass in g/mol is equivalent to the molecular weight in amu. This equivalence is foundational to chemistry, bridging the atomic scale with macroscopic, measurable quantities used in the laboratory.

The following diagram illustrates the conceptual relationship between these terms.

Caption: Conceptual link between atomic-scale and macroscopic properties.

Calculation of Molar Mass for Anhydrous this compound (FeC₂O₄)

The molar mass of anhydrous this compound is calculated by summing the standard atomic weights of its constituent elements, multiplied by the number of atoms of each element in the empirical formula.

The calculation proceeds as follows: Formula: FeC₂O₄ = (1 × Atomic Weight of Iron) + (2 × Atomic Weight of Carbon) + (4 × Atomic Weight of Oxygen)

The standard atomic weights, as recommended by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW), are:

Substituting these values into the formula: M (FeC₂O₄) = (1 × 55.845) + (2 × 12.011) + (4 × 15.999) M (FeC₂O₄) = 55.845 + 24.022 + 63.996 M (FeC₂O₄) = 143.863 g/mol

This value is commonly rounded to 143.86 g/mol , which is the authoritative value found across numerous chemical databases and literature sources.[1][2][4][5][7][21]

Data Presentation: Molar Mass Calculation Summary

| Element | Symbol | Atomic Weight ( g/mol ) | Count in Formula | Subtotal Mass ( g/mol ) |

| Iron | Fe | 55.845[11][14][15] | 1 | 55.845 |

| Carbon | C | 12.011[12][16] | 2 | 24.022 |

| Oxygen | O | 15.999[17][18][19] | 4 | 63.996 |

| Total | FeC₂O₄ | 143.863 |

Experimental Protocol: Verification via Thermogravimetric Analysis (TGA)

Causality and Rationale: Thermogravimetric Analysis (TGA) is a powerful and self-validating technique for verifying the composition and thermal stability of materials like this compound.[22][23] Since this compound is commonly synthesized as a dihydrate (FeC₂O₄·2H₂O), TGA can be used to precisely determine the water content. The experimentally observed mass loss during dehydration can be compared against the theoretical mass loss calculated from the molar masses of water and the hydrated compound. This comparison validates the sample's identity and purity. The analysis confirms the transition to the anhydrous state before subsequent decomposition.[24][25]

Experimental Workflow Diagram

Caption: Step-by-step workflow for TGA of this compound dihydrate.

Detailed Step-by-Step Methodology

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's specifications using certified reference materials.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound dihydrate (FeC₂O₄·2H₂O) sample into a tared alumina or platinum TGA pan. Record the initial mass precisely.

-

TGA Program Execution:

-

Place the sample pan into the TGA furnace.

-

Purge the system with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Program the instrument to heat the sample from ambient temperature (e.g., 25 °C) to approximately 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis and Interpretation:

-

Record the mass loss as a function of temperature to generate a thermogram.

-

Identify the distinct mass loss step corresponding to dehydration. For FeC₂O₄·2H₂O, this typically occurs in the range of 170-230 °C.[22][24]

-

Calculate the percentage mass loss for this step.

-

Self-Validation: Compare the experimental mass loss to the theoretical value.

-

An experimental mass loss close to 20.0% confirms the sample is indeed this compound dihydrate and that the stable plateau following this step represents the anhydrous FeC₂O₄ form.

-

Practical Implications in Research & Development

An accurate and verified molar mass for anhydrous this compound is not merely an academic value; it is a cornerstone of rigorous experimental science.

-

Stoichiometric Precision: In the synthesis of materials like iron-based catalysts or battery materials, this compound is often a primary reactant.[8][9] The molar mass is used to calculate the exact amount of material needed to react completely with other precursors, preventing unwanted byproducts and ensuring the final material has the desired composition and performance characteristics.

-

Quantitative Analysis: In analytical techniques such as TGA, the molar mass is essential for interpreting results.[25] Comparing theoretical mass changes (based on molar masses of reactants and products) with experimental data allows researchers to elucidate reaction mechanisms, determine sample purity, and quantify the composition of complex materials.[22]

-

Formulation and Dosing: In pharmaceutical or specialty chemical applications where this compound might be used in a formulation, its molar mass is critical for calculating concentrations, ensuring dosage accuracy, and meeting regulatory standards for product specification.

Conclusion

The molar mass of anhydrous this compound (FeC₂O₄) is authoritatively established as 143.86 g/mol . This value is derived from the standard atomic weights of its constituent elements and is fundamental to its application in scientific research and industrial processes. A clear understanding of the distinction between molar mass and molecular weight, coupled with the ability to experimentally verify material composition through techniques like TGA, underpins the principles of accuracy and reproducibility in the laboratory. For any professional working with this compound, the precise application of its molar mass is indispensable for achieving reliable and predictable outcomes in synthesis, analysis, and formulation.

References

-

Wikipedia. Iron(II) oxalate. [Link]

-

Quora. What is the atomic mass of carbon?. [Link]

-

GeeksforGeeks. This compound Formula. [Link]

-

National Center for Biotechnology Information, PubChem. This compound | C2FeO4 | CID 10589. [Link]

-

Simple English Wikipedia. Iron(II) oxalate. [Link]

-

Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Iron. [Link]

-

Ottokemi. This compound 516-03-0 India. [Link]

-

Westfield State University. Atomic/Molar mass. [Link]

-

LabXchange. Atomic Mass, Atomic Number, and Carbon-12. [Link]

-

BYJU'S. Carbon. [Link]

-

Vedantu. Atomic Mass of Elements Table (1 to 30) – Definition, Chart & FAQs. [Link]

-

Journal of Materials Chemistry. Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases. [Link]

-

Wikipedia. Carbon-12. [Link]

-

Digitalfire. This compound. [Link]

-

Royal Society of Chemistry. Iron - Element information, properties and uses. [Link]

-

National Institute of Standards and Technology (NIST). This compound. [Link]

-

Royal Society of Chemistry. Oxygen - Element information, properties and uses. [Link]

-

YouTube. What Is The Atomic Weight Of Iron? - Chemistry For Everyone. [Link]

-

Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen. [Link]

-

University of Washington. nglos324 - iron. [Link]

-

precisionFDA. This compound DIHYDRATE. [Link]

-

Wikipedia. Oxygen. [Link]

-

Jefferson Lab. #8 - Oxygen - O. [Link]

-

MDPI. Valorization of Iron (II) Oxalate Dihydrate Coming from Pickling Processes through Thermal Conversion. [Link]

-

Ottokemi. This compound 516-03-0. [Link]

-

ResearchGate. TGA (a) and DSC (b) curves of FeC 2 O 4 ?2H 2 O dynamically heated. [Link]

-

ChemBK. This compound. [Link]

- Google Patents.

-

Ian Leake Studio. A Modern Method for Manufacturing Ferric Oxalate. [Link]

-

ResearchGate. Thermal behavior and dehydration kinetics of this compound dihydrate. [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. TGA/DTG data for the sample obtained from the iron oxalate production. [Link]

Sources

- 1. Iron(II) oxalate - Wikipedia [en.wikipedia.org]

- 2. This compound Formula - GeeksforGeeks [geeksforgeeks.org]

- 3. This compound 516-03-0 India [ottokemi.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C2FeO4 | CID 10589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Iron(II) oxalate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 7. This compound | 516-03-0 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. CN110357777B - Synthetic method of high-purity this compound - Google Patents [patents.google.com]

- 10. Atomic/Molar mass [westfield.ma.edu]

- 11. Atomic Mass of Elements Table (1 to 30) – Definition, Chart & FAQs [vedantu.com]

- 12. LabXchange [labxchange.org]

- 13. Carbon-12 - Wikipedia [en.wikipedia.org]

- 14. Atomic Weight of Iron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. Iron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. quora.com [quora.com]

- 17. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 19. Oxygen - Wikipedia [en.wikipedia.org]

- 20. #8 - Oxygen - O [hobart.k12.in.us]

- 21. This compound 516-03-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 22. Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. This compound [digitalfire.com]

- 27. This compound [webbook.nist.gov]

- 28. GSRS [precision.fda.gov]

An In-Depth Technical Guide to the Reaction of Ferrous Oxalate with Potassium Permanganate

This guide provides a comprehensive exploration of the redox reaction between ferrous oxalate (FeC₂O₄) and potassium permanganate (KMnO₄), tailored for researchers, scientists, and professionals in drug development. The intricate nature of this reaction, involving the simultaneous oxidation of both the ferrous ion and the oxalate ion, makes it a compelling subject for study and a valuable tool in analytical chemistry.

Introduction: The Significance of a Dual-Component Redox System

The reaction between this compound and potassium permanganate is a classic example of a complex redox titration. In an acidic medium, the permanganate ion (MnO₄⁻), a potent oxidizing agent, oxidizes both the ferrous ion (Fe²⁺) to the ferric ion (Fe³⁺) and the oxalate ion (C₂O₄²⁻) to carbon dioxide (CO₂)[1][2]. This dual oxidation provides a unique system for quantitative analysis and for studying the kinetics of multi-electron transfer processes. Understanding this reaction is crucial for applications ranging from the standardization of permanganate solutions to the quantitative determination of iron and oxalate content in various samples[3][4].

The vibrant color change associated with the permanganate ion, from a deep purple to the nearly colorless Mn²⁺ ion, serves as a built-in indicator, eliminating the need for external indicators and simplifying the experimental setup[3][5][6]. However, the reaction kinetics are notably complex, being relatively slow at room temperature, which necessitates heating to achieve a practical reaction rate[4][5][6]. Furthermore, the reaction is autocatalytic, meaning one of its products, Mn²⁺, acts as a catalyst, causing the reaction rate to increase as the titration progresses[7].

This guide will delve into the stoichiometry and mechanism of this reaction, provide a detailed, field-proven protocol for its application in a laboratory setting, discuss the critical parameters influencing its accuracy, and present a framework for data analysis and interpretation.

The Core Chemistry: Stoichiometry and Reaction Mechanism

The overall reaction in an acidic medium, typically provided by sulfuric acid (H₂SO₄), is a culmination of three half-reactions: the reduction of the permanganate ion and the oxidation of the ferrous and oxalate ions.

Half-Reactions and Overall Balanced Equation

-

Reduction of Permanganate Ion: In an acidic solution, the permanganate ion (MnO₄⁻) is reduced to the manganese(II) ion (Mn²⁺), gaining five electrons[8][9][10].

-

MnO₄⁻(aq) + 8H⁺(aq) + 5e⁻ → Mn²⁺(aq) + 4H₂O(l)

-

-

Oxidation of Ferrous Ion: The ferrous ion (Fe²⁺) is oxidized to the ferric ion (Fe³⁺), losing one electron[1][8].

-

Fe²⁺(aq) → Fe³⁺(aq) + e⁻

-

-

Oxidation of Oxalate Ion: The oxalate ion (C₂O₄²⁻) is oxidized to carbon dioxide (CO₂), with each carbon atom losing one electron, for a total of two electrons per oxalate ion[8].

-

C₂O₄²⁻(aq) → 2CO₂(g) + 2e⁻

-

Combining these half-reactions to represent the oxidation of one mole of this compound, which contains one mole of Fe²⁺ and one mole of C₂O₄²⁻, results in the loss of a total of three electrons.

To balance the overall redox equation, the number of electrons lost must equal the number of electrons gained. Therefore, we need to find the least common multiple of 5 (electrons gained by MnO₄⁻) and 3 (electrons lost by FeC₂O₄). This leads to a stoichiometric ratio where 3 moles of potassium permanganate react with 5 moles of this compound[2][8].

The balanced net ionic equation is as follows: 3MnO₄⁻(aq) + 5FeC₂O₄(s) + 24H⁺(aq) → 3Mn²⁺(aq) + 5Fe³⁺(aq) + 10CO₂(g) + 12H₂O(l)

The complete ionic equation, including spectator ions from KMnO₄ and H₂SO₄, is: 3KMnO₄(aq) + 5FeC₂O₄(s) + 12H₂SO₄(aq) → 3MnSO₄(aq) + 2.5Fe₂(SO₄)₃(aq) + 1.5K₂SO₄(aq) + 10CO₂(g) + 12H₂O(l)[1][2]

Reaction Mechanism and Autocatalysis

The mechanism of the permanganate-oxalate reaction is intricate and has been the subject of extensive research[11][12][13]. The reaction is known to proceed slowly at the beginning of the titration. This initial sluggishness is overcome by the formation of Mn²⁺ ions, which act as a catalyst for the reaction[7]. This phenomenon, where a product of the reaction accelerates the reaction rate, is known as autocatalysis. The Mn²⁺ ions are believed to react with permanganate to form intermediate manganese species of lower oxidation states, which then react more rapidly with the oxalate ions[14]. This catalytic effect is the reason for the characteristic acceleration of the reaction after the initial addition of the titrant.

Experimental Protocol: Titrimetric Analysis of this compound

This section provides a detailed, step-by-step methodology for the quantitative analysis of this compound using potassium permanganate titration. This protocol is designed to be a self-validating system, with built-in checks and explanations for critical steps.

Reagent and Solution Preparation

-

Standard Potassium Permanganate Solution (~0.02 M):

-

Accurately weigh approximately 3.2 g of analytical grade KMnO₄.

-

Dissolve the KMnO₄ in 1000 mL of distilled water in a large beaker.

-

Gently boil the solution for 15-30 minutes to oxidize any organic matter present in the water[14].

-

Allow the solution to cool and stand for at least 24 hours in the dark to allow for the precipitation of manganese dioxide (MnO₂)[15].

-

Carefully filter the solution through a sintered glass funnel to remove the MnO₂ precipitate[14]. Store the standardized solution in a clean, dark glass bottle to prevent decomposition by light[14].

-

Rationale: The preparation of a stable KMnO₄ solution is critical. Boiling and aging the solution removes impurities that can react with permanganate over time, leading to a change in its concentration. Storing it in a dark bottle prevents photochemical decomposition[14].

-

-

This compound Sample Solution:

-

Accurately weigh a precise amount (e.g., 0.2-0.3 g) of pure this compound dihydrate (FeC₂O₄·2H₂O) into a 250 mL Erlenmeyer flask. Record the exact mass.

-

Add approximately 50 mL of distilled water.

-

Carefully add 20 mL of 6 M sulfuric acid (H₂SO₄) to the flask. This provides the necessary acidic medium for the reaction and helps dissolve the this compound[5].

-

Rationale: A sufficient amount of sulfuric acid is crucial to maintain a strongly acidic environment, which is required for the complete reduction of permanganate to Mn²⁺. Insufficient acid can lead to the formation of a brown precipitate of manganese dioxide (MnO₂), which will interfere with the endpoint detection[2][3].

-

Titration Procedure

-

Buret Preparation: Rinse a clean 50 mL buret with two small portions of the standardized KMnO₄ solution, then fill the buret. Ensure the tip is free of air bubbles. Record the initial buret reading to the nearest 0.01 mL. Since the permanganate solution is intensely colored, it can be difficult to see the bottom of the meniscus; in such cases, consistently reading the top of the meniscus is acceptable[10][16].

-

Heating the Analyte: Gently heat the acidified this compound solution to approximately 80-90°C[17]. Do not boil the solution.

-

Titration: Place the hot Erlenmeyer flask under the buret and begin adding the KMnO₄ solution while constantly swirling the flask. The purple color of the permanganate will initially disappear slowly, but the rate of decolorization will increase as the titration proceeds due to the autocatalytic effect of the Mn²⁺ ions produced[7].

-

Endpoint Detection: Continue the titration until the addition of a single drop of the KMnO₄ solution imparts a faint, persistent pink color to the solution that lasts for at least 30 seconds[4][10]. This indicates that all the this compound has been consumed, and there is a slight excess of permanganate ions.

-

Recording and Repetition: Record the final buret reading to the nearest 0.01 mL. Repeat the titration with at least two more samples of this compound to ensure the precision and accuracy of the results.

Experimental Workflow Diagram

Caption: Workflow for the titrimetric analysis of this compound.

Data Presentation and Analysis

The quantitative data obtained from the titration can be systematically organized and analyzed to determine the amount of this compound in the original sample.

Sample Data Table

| Trial | Mass of this compound (g) | Initial Buret Reading (mL) | Final Buret Reading (mL) | Volume of KMnO₄ Used (mL) |

| 1 | 0.2512 | 0.10 | 28.05 | 27.95 |

| 2 | 0.2505 | 0.25 | 28.10 | 27.85 |

| 3 | 0.2520 | 0.15 | 28.25 | 28.10 |

Calculations

-

Moles of KMnO₄ used:

-

Moles of KMnO₄ = Molarity of KMnO₄ (mol/L) × Volume of KMnO₄ used (L)

-

-

Moles of FeC₂O₄ reacted:

-

From the stoichiometry of the balanced equation (3 moles of KMnO₄ react with 5 moles of FeC₂O₄), the moles of this compound can be calculated:

-

Moles of FeC₂O₄ = (Moles of KMnO₄) × (5 moles FeC₂O₄ / 3 moles KMnO₄)

-

-

Mass of FeC₂O₄ in the sample:

-

Mass of FeC₂O₄ = Moles of FeC₂O₄ × Molar mass of FeC₂O₄ (143.86 g/mol )

-

-

Purity of the this compound Sample:

-

% Purity = (Calculated mass of FeC₂O₄ / Initial mass of sample) × 100

-

Logical Relationships in the Titration Process

The success of this titration hinges on the careful control of several interconnected factors. The following diagram illustrates these critical relationships.

Caption: Key factors influencing the accuracy of the titration.

Conclusion

The reaction between this compound and potassium permanganate is a powerful analytical technique that provides deep insights into redox chemistry. By understanding the underlying principles of stoichiometry, reaction kinetics, and autocatalysis, and by adhering to a meticulously designed experimental protocol, researchers can achieve highly accurate and reproducible results. This guide serves as a foundational resource for professionals seeking to leverage this classic titration in their analytical workflows, ensuring both scientific integrity and reliable data generation.

References

-

What is the reaction when FeC2O4 is oxidised by KMnO4 in an acidic medium? - Quora. (2015). Retrieved from [Link]

-

Acidified Potassium Permanganate Titration Lab Report - StudyMoose. (2023). Retrieved from [Link]

-

Redox Titrations - TSFX. (n.d.). Retrieved from [Link]

-

The number of moles of KMnO_(4) that will be needed to react completely with one mole of this compound in acidic solution is: - Allen. (n.d.). Retrieved from [Link]

-

How many moles of potassium permanganate is needed for the complete reaction of this compound? - Quora. (2018). Retrieved from [Link]

-

ANALYSIS OF IRON COORDINATION COMPOUND. (n.d.). Retrieved from [Link]

-

How much potassium permanganate is needed to completely oxidize this compound? (2014). Retrieved from [Link]

-

Permanganate Titrations. (n.d.). Retrieved from [Link]

-

0.5M potassium permaganate (KMnO4) solution completely reacts with (0.05M, 125ml) this compound (FeC2O4) solution under acidic medium. What volume of KMnO4 was used in this titration? - Quora. (2020). Retrieved from [Link]

-

Permanganate Determination of the Iron Sample - Learnbps. (n.d.). Retrieved from [Link]

-

Oxalate Titration Lab: Chemistry Experiment - Studylib. (n.d.). Retrieved from [Link]

-

Experiment no: 1 Redox titration (Titration of ferrous ion by potassium permanganate) - Durgapur Govt. College. (n.d.). Retrieved from [Link]

-

Lab 4: Iron Redox Titration - CHEM 212: Analytical Chemistry. (n.d.). Retrieved from [Link]

-

Standardization of permanganate solutions with sodium oxalate. (n.d.). Retrieved from [Link]

-

Preparation & standardization of Potassium permanganate- by Ms. Lipsa Samal AIM: To determine the Normality of given samp - CUTM Courseware. (n.d.). Retrieved from [Link]

-

The standardization of potassium permanganate solution by sodium oxalate.1 - SciSpace. (n.d.). Retrieved from [Link]

-

Standardization of potassium permanganate titrant. (2022). Retrieved from [Link]

-

Preparation of this compound and Pyrophoric Iron reaction - YouTube. (2020). Retrieved from [Link]

-

TITRIMETRICANALYSIS (REDOX REACTIONS) - NCERT. (n.d.). Retrieved from [Link]

-

How many moles of KMnO_4 are reduced by 1 mole of this compound in acidic medium - YouTube. (2022). Retrieved from [Link]

-

The Mechanism of the Permanganate-Oxalate Reaction - ACS Publications. (1955). Retrieved from [Link]

-

Experiment 8 – Redox Titrations Potassium permanganate, KMnO4, is a strong oxidizing agent. Permanganate, MnO4. (n.d.). Retrieved from [Link]

-

What happens in the reaction between potassium permanganate and potassium oxalate? - Quora. (2013). Retrieved from [Link]

-

Revising the Mechanism of the Permanganate/Oxalate Reaction | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Revising the Mechanism of the Permanganate/Oxalate Reaction | The Journal of Physical Chemistry A - ACS Publications. (n.d.). Retrieved from [Link]

-

Chapter 8.09: Quantitative Analysis Using Titration - Chemistry LibreTexts. (2025). Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. studymoose.com [studymoose.com]

- 4. cerritos.edu [cerritos.edu]

- 5. tsfx.edu.au [tsfx.edu.au]

- 6. analyticalchem.community.uaf.edu [analyticalchem.community.uaf.edu]

- 7. quora.com [quora.com]

- 8. The number of moles of `KMnO_(4)` that will be needed to react completely with one mole of this compound in acidic solution is: [allen.in]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Permanganate Titrations [staff.buffalostate.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]

- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 16. Notice | Learnbps [learnbps.bismarckschools.org]

- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]

Methodological & Application

Application Note & Protocol: Magnetite Nanoparticle Synthesis via Thermal Decomposition of a Ferrous Oxalate Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of magnetite (Fe₃O₄) nanoparticles using the thermal decomposition of a ferrous oxalate (FeC₂O₄·2H₂O) precursor. This method offers excellent control over the final particle morphology and size by carefully managing the synthesis of the precursor and the conditions of its subsequent calcination. We present the underlying chemical principles, detailed, step-by-step protocols for both precursor and nanoparticle synthesis, expected characterization results, and insights into surface functionalization for applications in drug delivery and biomedicine.

Introduction: The Significance of Magnetite Nanoparticles

Magnetite (Fe₃O₄) nanoparticles have garnered immense interest across various scientific disciplines, particularly in the biomedical and pharmaceutical fields.[1] Their unique combination of properties—biocompatibility, chemical stability, high saturation magnetization, and superparamagnetism at small diameters—makes them ideal candidates for a range of applications.[1][2] These include targeted drug delivery, where particles can be guided to a specific site using an external magnetic field, magnetic hyperthermia for cancer therapy, and as advanced contrast agents in Magnetic Resonance Imaging (MRI).[3][4][5]

The physical and chemical characteristics of magnetite nanoparticles, which dictate their efficacy in these applications, are intrinsically linked to the synthesis method employed.[4] Common synthesis routes include co-precipitation, hydrothermal synthesis, and thermal decomposition.[6][7] The thermal decomposition of a single-source precursor, such as this compound, is a particularly powerful approach. It allows for the formation of nanoparticles with a morphology that often mimics that of the precursor crystal, providing a pathway to tailored particle shapes and sizes.[8][9] This guide focuses on leveraging this precursor-based method to produce high-quality magnetite nanoparticles suitable for advanced research and development.

Theoretical Framework: From this compound to Magnetite

The synthesis is a two-stage process: first, the precipitation of a this compound dihydrate precursor, and second, its controlled thermal decomposition (thermolysis).

2.1 Stage 1: this compound Precipitation

This compound dihydrate (FeC₂O₄·2H₂O) is precipitated by reacting a ferrous salt (e.g., ferrous sulfate, FeSO₄) with oxalic acid (H₂C₂O₄). The reaction is as follows:

Fe²⁺(aq) + C₂O₄²⁻(aq) + 2H₂O(l) → FeC₂O₄·2H₂O(s)

The morphology of the resulting this compound crystals can be controlled by the reaction conditions. For instance, precipitation at room temperature typically yields the orthorhombic β-polymorph, which serves as an excellent precursor for the subsequent decomposition step.[8][10]

2.2 Stage 2: Thermal Decomposition Mechanism

The conversion of this compound to magnetite is a thermochemical process that must be conducted in an environment with very low oxygen partial pressure. This is the most critical parameter of the synthesis; if the decomposition occurs in the presence of air, the final product will be hematite (α-Fe₂O₃), not magnetite.[8][9]

The decomposition proceeds through several key steps:

-

Dehydration: The initial heating stage involves the loss of the two water molecules of crystallization.[11] FeC₂O₄·2H₂O(s) → FeC₂O₄(s) + 2H₂O(g)

-

Decomposition to Magnetite: In an inert or reducing atmosphere, the anhydrous this compound decomposes to form magnetite, carbon monoxide, and carbon dioxide. The widely accepted stoichiometry for this reaction is:[11] 3FeC₂O₄(s) → Fe₃O₄(s) + 4CO(g) + 2CO₂(g)

The process is self-validating: successful synthesis, confirmed by the material's black color and magnetic properties, inherently validates that the low-oxygen condition was achieved. The crystallite size of the resulting magnetite is directly influenced by the decomposition temperature and duration; higher temperatures lead to larger crystallites.[10]

Reaction Pathway Diagram

Caption: Overall synthesis pathway from aqueous ions to solid magnetite nanoparticles.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals inside a fume hood.

3.1 Protocol 1: Synthesis of β-Ferrous Oxalate Dihydrate Precursor

This protocol details the room-temperature precipitation of the β-polymorph of this compound.

Materials & Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Suggested Supplier |

|---|---|---|---|

| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | 278.01 | Sigma-Aldrich |

| Oxalic Acid Dihydrate | H₂C₂O₄·2H₂O | 126.07 | Sigma-Aldrich |

| Deionized Water | H₂O | 18.02 | Lab Source |

| Ethanol | C₂H₅OH | 46.07 | Fisher Scientific |

Step-by-Step Procedure:

-

Prepare Solutions:

-

Solution A: Dissolve 13.9 g (0.05 mol) of ferrous sulfate heptahydrate in 250 mL of deionized water in a 500 mL beaker. Stir until fully dissolved. A small amount of acid (e.g., a few drops of H₂SO₄) can be added to prevent premature oxidation of Fe²⁺ ions.

-